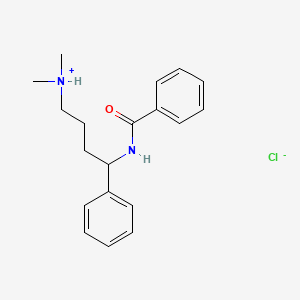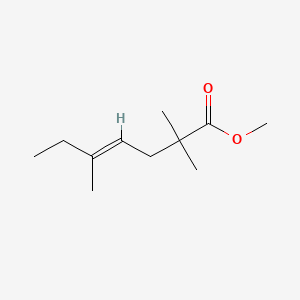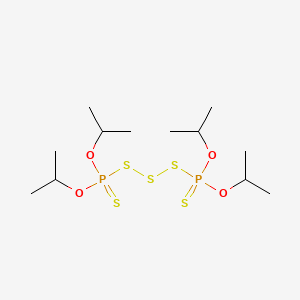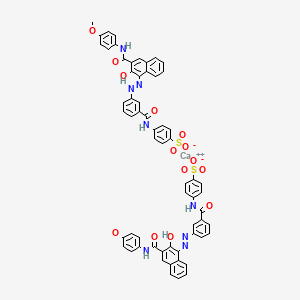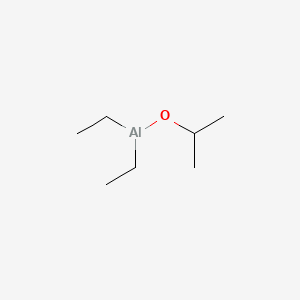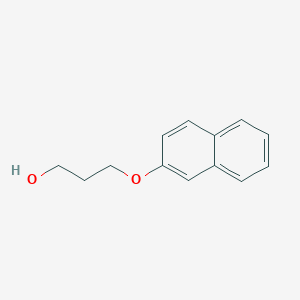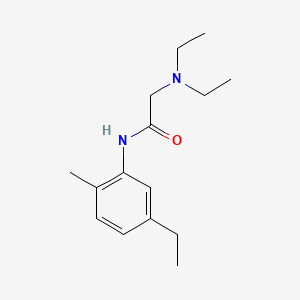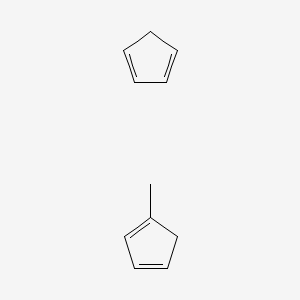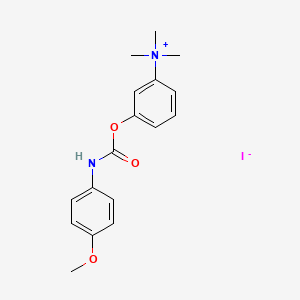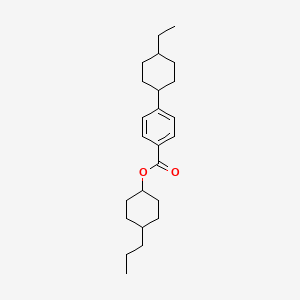![molecular formula C15H16N2O6 B13763242 2-Furancarboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro- CAS No. 779327-07-0](/img/structure/B13763242.png)
2-Furancarboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furancarboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro- is a complex organic compound with a molecular formula of C15H17NO4. This compound is characterized by the presence of a furan ring, a carboxamide group, and a nitro group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro- typically involves the reaction of 2-furancarboxylic acid with 3,4-dimethoxyphenethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The nitro group is introduced through nitration using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran ring.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2-Furancarboxamide, N-[2-(3,4-diaminophenyl)ethyl]-5-nitro-.
Reduction: Formation of 2-Tetrahydrofurancarboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro-.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Furancarboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Furancarboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The furan ring and the phenyl ring contribute to the compound’s ability to interact with different molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Furancarboxamide, N-methyl-
- 2-Furancarboxamide, N-(2,5-dimethoxyphenyl)-
- N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylfuran-2-carboxamide
Uniqueness
2-Furancarboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro- is unique due to the presence of both the nitro group and the methoxy-substituted phenyl ring. This combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds. The nitro group enhances its potential as a bioactive molecule, while the methoxy groups contribute to its stability and solubility.
Properties
CAS No. |
779327-07-0 |
|---|---|
Molecular Formula |
C15H16N2O6 |
Molecular Weight |
320.30 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C15H16N2O6/c1-21-11-4-3-10(9-13(11)22-2)7-8-16-15(18)12-5-6-14(23-12)17(19)20/h3-6,9H,7-8H2,1-2H3,(H,16,18) |
InChI Key |
BAUAEOIRUYRRSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(O2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



